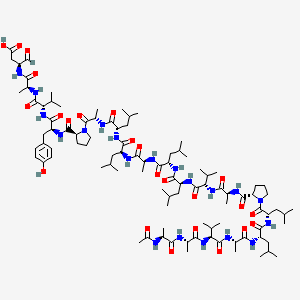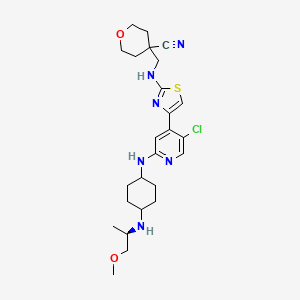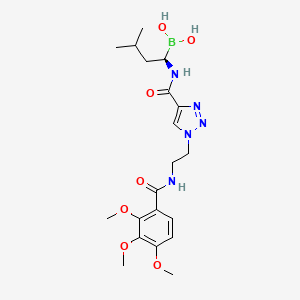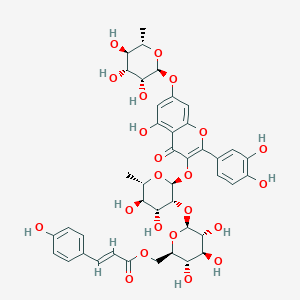
Flt3-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flt3-IN-24 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-24 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors, ensuring consistent quality and yield. This process would include rigorous quality control measures to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Flt3-IN-24 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Flt3-IN-24 has a wide range of scientific research applications, particularly in the fields of:
Chemistry: Used as a tool to study the FLT3 receptor and its role in cellular signaling pathways.
Biology: Helps in understanding the molecular mechanisms of leukemia and other cancers.
Medicine: Investigated as a potential therapeutic agent for treating AML and other FLT3-mutated cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
Flt3-IN-24 exerts its effects by binding to the FLT3 receptor and inhibiting its activity. This inhibition prevents the receptor from activating downstream signaling pathways that promote cell proliferation and survival. The molecular targets involved include the FLT3 receptor itself and various downstream signaling molecules such as RAS/MAPK, JAK/STAT, and PI3K/AKT .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Flt3-IN-24 include:
Gilteritinib: Another FLT3 inhibitor used in the treatment of AML.
Quizartinib: A selective FLT3 inhibitor with a similar mechanism of action.
Sorafenib: A multi-kinase inhibitor that also targets FLT3 .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the FLT3 receptor, which may result in fewer off-target effects and improved efficacy in treating FLT3-mutated cancers .
Properties
Molecular Formula |
C23H20N6O2S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-[7-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]-N-(4-methylsulfonylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C23H20N6O2S/c1-28-15-17(13-25-28)16-10-11-29-21(14-24-23(29)12-16)20-4-3-5-22(27-20)26-18-6-8-19(9-7-18)32(2,30)31/h3-15H,1-2H3,(H,26,27) |
InChI Key |
QIKIFQZHDRYLOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=NC=C(N3C=C2)C4=NC(=CC=C4)NC5=CC=C(C=C5)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)


![[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)

![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)

